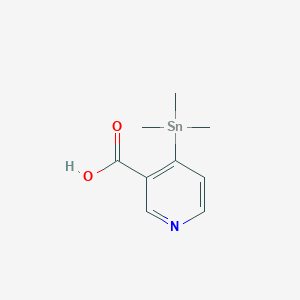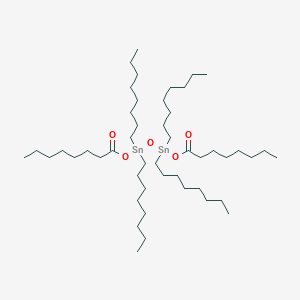
S-Propyl (4-methoxyphenyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Propyl (4-methoxyphenyl)carbamothioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a propyl group attached to a carbamothioate moiety with a 4-methoxyphenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl (4-methoxyphenyl)carbamothioate typically involves the reaction of 4-methoxyaniline with carbon disulfide and propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the propyl bromide to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: S-Propyl (4-methoxyphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamothioate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted carbamothioates.
Aplicaciones Científicas De Investigación
S-Propyl (4-methoxyphenyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and pesticidal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of S-Propyl (4-methoxyphenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- S-Propyl (3-methylphenyl)carbamothioate
- S-Propyl (4-phenylbutyl)carbamothioate
Comparison: S-Propyl (4-methoxyphenyl)carbamothioate is unique due to its 4-methoxyphenyl substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Propiedades
| 152419-12-0 | |
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
S-propyl N-(4-methoxyphenyl)carbamothioate |
InChI |
InChI=1S/C11H15NO2S/c1-3-8-15-11(13)12-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clave InChI |
BMBUCCDJEHVLMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(=O)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
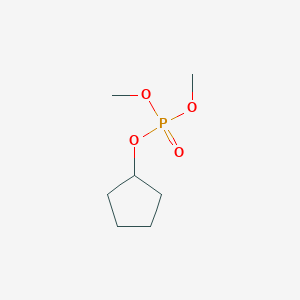

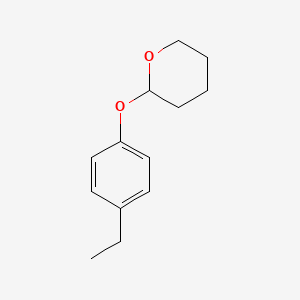
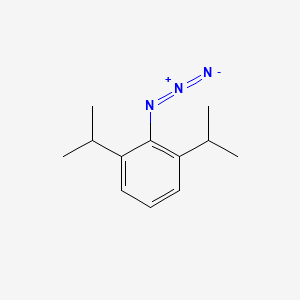

![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/no-structure.png)


